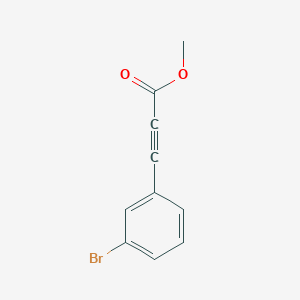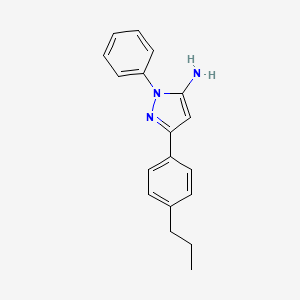
1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to a phenyl group and an amine group. The position of these groups would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
Phenylpyrazoles can undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles and nucleophiles. The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the amine group could make it a base, and it might be soluble in organic solvents due to the presence of the phenyl groups .Applications De Recherche Scientifique
1. Medicinal Chemistry Applications
1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine and its derivatives have been studied extensively for their potential medicinal applications. For instance, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides exhibit moderate anti-inflammatory, analgesic, and antipyretic activities. Some of these compounds also show platelet antiaggregating activity, comparable to or superior to acetylsalicylic acid (aspirin) (Menozzi et al., 1993). Additionally, polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with various amines, including this compound derivatives, have shown increased antibacterial and antifungal activities. These hydrogels exhibit greater thermal stability and are proposed for medical applications (Aly & El-Mohdy, 2015).
2. Synthesis of Complex Molecules and Polymers
The compound is also used in synthesizing various complex molecules and polymers. The solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries involves using 1-phenyl-1H-pyrazol-5(4H)-ones. This method is efficient, environmentally benign, and suitable for large-scale synthesis, making these compounds promising for drug discovery (Yu et al., 2013). Similarly, Schiff bases containing azo groups derived from 1-phenyl-1H-pyrazol-5-amine have been synthesized and characterized. These compounds are significant in molecular spectroscopy and theoretical chemistry (Özkınalı et al., 2018).
3. Catalysis and Material Science
In material science, this compound derivatives are utilized in catalysis. For example, diammonium hydrogen phosphate catalyzes the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using 1-phenyl-1H-pyrazol-5-amine, showing potential in green chemistry applications (Wu et al., 2010).
4. Photophysical and Fluorescent Properties
Some derivatives of this compound exhibit marked fluorescent abilities. For instance, ketone derivatives of propargylamines, including 1-phenyl-1H-pyrazol-5-amine, have been studied for their photophysical properties. These compounds show significant emission wavelengths and large Stokes shifts, indicating potential applications in fluorescence-based technologies (Odin et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-5-(4-propylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-2-6-14-9-11-15(12-10-14)17-13-18(19)21(20-17)16-7-4-3-5-8-16/h3-5,7-13H,2,6,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUVXMXIFHDBEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

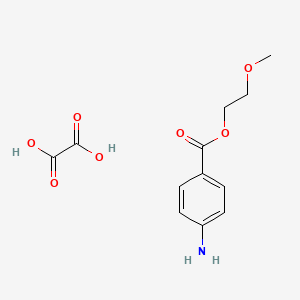
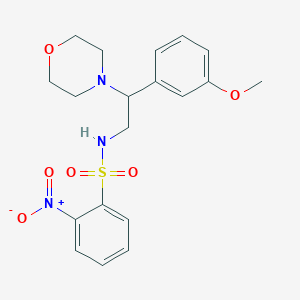
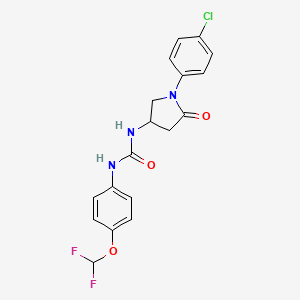
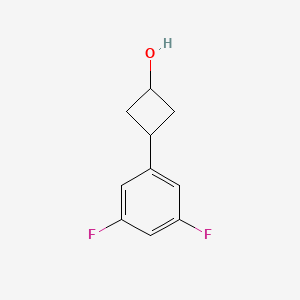
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/no-structure.png)
![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414658.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)
![2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)
![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)
![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)
![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)
